![molecular formula C12H9ClO2S2 B14131810 {5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid CAS No. 89011-37-0](/img/structure/B14131810.png)
{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid is an organic compound that features a chloro-substituted phenyl ring and a thiophene moiety connected via a sulfanyl linkage
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One method involves the Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride in the presence of aluminum trichloride, followed by hydrolysis to yield the desired product.
Grignard Reaction: Another approach uses 5-chloro-2-bromothiophene, which reacts with magnesium to form a Grignard reagent.
Industrial Production Methods: Industrial production typically scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group or the thiophene ring, potentially yielding a variety of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring and the thiophene ring, respectively.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C) are frequently employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or reduced thiophene derivatives.
Substitution: Various substituted phenyl and thiophene derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand or catalyst in organic synthesis, facilitating various chemical transformations.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structural features are explored for potential pharmacological activities, including anti-inflammatory and antimicrobial properties
Biological Probes: It can be used as a probe to study biological processes involving sulfur-containing compounds.
Industry:
作用机制
The exact mechanism of action depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene moiety can participate in π-π interactions, while the chloro and sulfanyl groups can form hydrogen bonds or engage in other non-covalent interactions with molecular targets .
相似化合物的比较
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the chloro and sulfanyl groups.
5-Chloro-2-thiophenecarboxylic acid: Similar structure but without the phenylacetic acid moiety.
2-Chlorothiophene: Contains the chloro and thiophene groups but lacks the phenylacetic acid component.
Uniqueness:
- The combination of a chloro-substituted phenyl ring and a thiophene moiety linked by a sulfanyl group is unique, providing distinct electronic and steric properties.
- This structural uniqueness can lead to specific interactions in biological systems and novel applications in materials science.
By understanding the synthesis, reactions, applications, and mechanisms of {5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid, researchers can further explore its potential in various scientific and industrial fields.
属性
CAS 编号 |
89011-37-0 |
|---|---|
分子式 |
C12H9ClO2S2 |
分子量 |
284.8 g/mol |
IUPAC 名称 |
2-(5-chloro-2-thiophen-2-ylsulfanylphenyl)acetic acid |
InChI |
InChI=1S/C12H9ClO2S2/c13-9-3-4-10(8(6-9)7-11(14)15)17-12-2-1-5-16-12/h1-6H,7H2,(H,14,15) |
InChI 键 |
JQETXMVIVYNLEI-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)SC2=C(C=C(C=C2)Cl)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


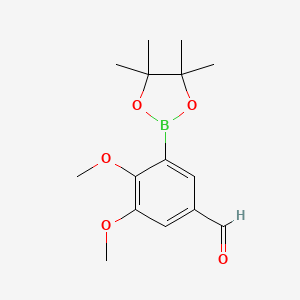
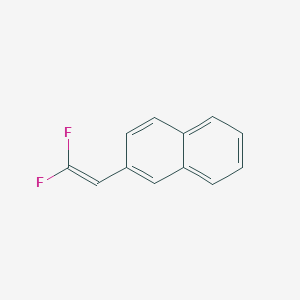
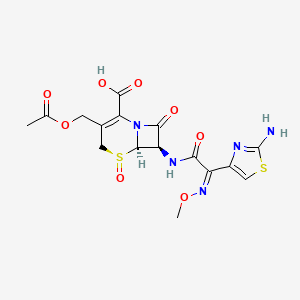
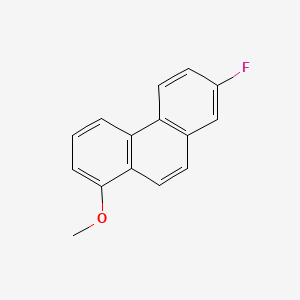
![3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14131759.png)
![3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,2-benzothiazin-4-ol 1,1-dioxide](/img/structure/B14131761.png)
![Dimethyl[bis(phenylethynyl)]stannane](/img/structure/B14131766.png)
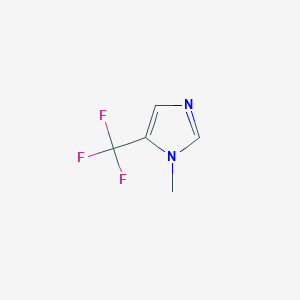
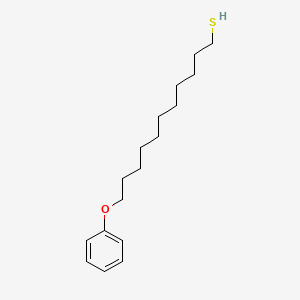

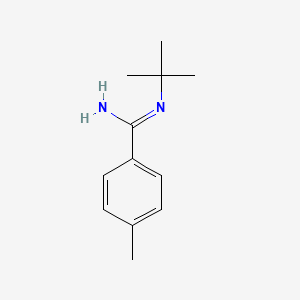
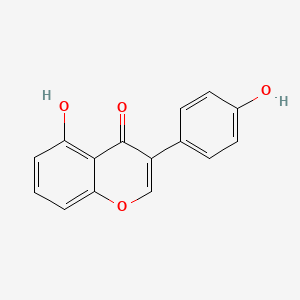
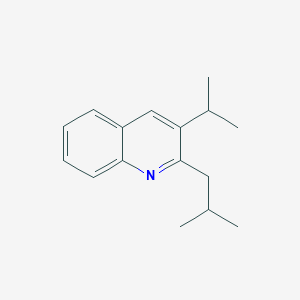
![7-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14131816.png)
